Non-Fluorescent Chromophoric vs. Fluorescent MTS Reagents: Eliminating Background Fluorescence Interference in FRET and Quenching Assays
The target compound is explicitly non-fluorescent, whereas the structurally related MTS-Dansyl (Dansylamidoethyl Methanethiosulfonate, CAS 355115-41-2) is strongly fluorescent with excitation at 335 nm and emission at 526 nm (ε = 4,100 M⁻¹ cm⁻¹) [1]. The DNDP chromophore of the target compound absorbs maximally at approximately 440 nm with an extinction coefficient of ~3,000 M⁻¹ cm⁻¹, as established for the identical chromophore in the DDPM adduct [2], yet it emits negligible fluorescence. This non-fluorescent character makes the target suitable as a dark energy acceptor in FRET experiments pairing with blue-green fluorescent donors (e.g., pyrene maleimide, MalPy), where MTS-Dansyl would produce unacceptable donor-acceptor crosstalk [3].
| Evidence Dimension | Fluorescence emission (relative quantum yield) and absorption wavelength |
|---|---|
| Target Compound Data | Non-fluorescent; λmax (abs) ≈ 440 nm, ε ≈ 3,000 M⁻¹ cm⁻¹ (inferred from DDPM chromophore) [2]. |
| Comparator Or Baseline | MTS-Dansyl: λmax (abs) = 335 nm, λmax (em) = 526 nm, ε = 4,100 M⁻¹ cm⁻¹, strongly fluorescent . |
| Quantified Difference | Target is non-fluorescent vs. MTS-Dansyl fluorescence QY > 0.04; absorption maximum red-shifted by ~105 nm relative to MTS-Dansyl. |
| Conditions | Absorbance data for DDPM adduct in 20 mM potassium phosphate, pH 7.0 [2]; MTS-Dansyl fluorescence in organic/aqueous media . |
Why This Matters
For FRET-based distance measurements and fluorescence quenching studies, a non-fluorescent acceptor (target compound) eliminates spectral bleed-through that would otherwise require complex mathematical correction when using fluorescent MTS reagents.
- [1] Santa Cruz Biotechnology. N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino Methanethiosulfonate (sc-211980). Product Page: "Non-fluorescent MTS." View Source
- [2] Gold, A. M.; Segal, H. L. The Reaction of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide with Sulfhydryl Groups. Biochemistry 1964, 3 (6), 778–782. View Source
- [3] Angelides, K. J.; Hammes, G. G. Fluorescence Studies of the Pyruvate Dehydrogenase Multienzyme Complex from Escherichia coli. Biochemistry 1979, 18 (7), 1223–1229. (DDPM used as dark energy acceptor paired with MalPy donor.) View Source
